molecular formula C12H23ClN2O3 B2407013 Tert-butyl 8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate;hydrochloride CAS No. 2309476-61-5

Tert-butyl 8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate;hydrochloride

Cat. No. B2407013
CAS RN: 2309476-61-5
M. Wt: 278.78
InChI Key: BGSGVFRABIJWFF-UHFFFAOYSA-N
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Description

Tert-butyl 8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate hydrochloride is a chemical compound with the CAS Number: 2309476-61-5 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H22N2O3.ClH/c1-11(2,3)17-10(15)14-8-12(9-14)4-6-16-7-5-13-12;/h13H,4-9H2,1-3H3;1H . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 278.78 . It is a powder at room temperature . More detailed physical and chemical properties (such as melting point, boiling point, and density) were not found in the search results.

Scientific Research Applications

Supramolecular Arrangements

One significant application of related derivatives, such as 8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decane, lies in the study of their supramolecular arrangements. These compounds have been crucial in understanding the relationship between molecular and crystal structures, particularly in the absence of solvent molecules in crystals. This research is vital for the development of advanced materials and understanding molecular interactions (Graus, S. et al., 2010).

Reaction Pathways and Compound Synthesis

Studies have focused on the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with various agents, highlighting its potential as an intermediate in synthesizing biologically active heterocyclic compounds. This demonstrates its usefulness in the field of synthetic organic chemistry (Moskalenko, A. I. & Boev, V., 2012).

Conformational Analysis and Peptide Synthesis

Spirolactams, such as 1-(tert-butoxycarbonyl)-7-[1-(tert-butoxycarbonyl)-3-methylbutyl]-6-oxo-1,7-diazaspiro[4.5]decanes, are synthesized and analyzed for their potential in peptide synthesis. These compounds are investigated as constrained surrogates for certain dipeptides, highlighting their role in the development of novel peptide-based drugs and biomolecules (Fernandez, M. M. et al., 2002).

NMR Spectroscopy and Absolute Configuration Assignment

Research involving similar compounds, like 8-tert-butyl-2-hydroxy-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]dec-6-en-10-one, leverages NMR spectroscopy for determining absolute configurations. This is essential for characterizing new compounds and understanding their molecular structure and properties (Jakubowska, A. et al., 2013).

Crystallography and Molecular Structure

Crystallographic studies of related compounds, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, contribute significantly to understanding the molecular structure of cyclic amino acid esters. These insights are crucial for the development of new pharmaceuticals and materials (Moriguchi, T. et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

tert-butyl 8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3.ClH/c1-11(2,3)17-10(15)14-8-12(9-14)4-6-16-7-5-13-12;/h13H,4-9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSGVFRABIJWFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCOCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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